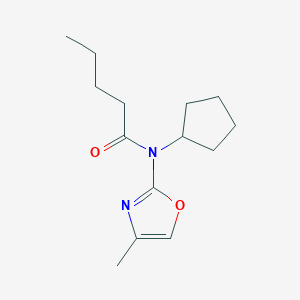
N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is a compound that features a cyclopentyl group, a 4-methyl-1,3-oxazol-2-yl group, and a pentanamide backbone. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide typically involves the formation of the oxazole ring followed by the attachment of the cyclopentyl and pentanamide groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the oxazole ring .
科学研究应用
N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用机制
The mechanism of action of N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring is known to facilitate binding through non-covalent interactions, which can modulate the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Oxazole: A basic structure with a five-membered ring containing oxygen and nitrogen.
Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.
Oxadiazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
N-Cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the pentanamide backbone differentiates it from other oxazole derivatives, potentially leading to unique interactions and applications .
属性
CAS 编号 |
57068-28-7 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
N-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-4-9-13(17)16(12-7-5-6-8-12)14-15-11(2)10-18-14/h10,12H,3-9H2,1-2H3 |
InChI 键 |
IYQUXKBPGFQMMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)N(C1CCCC1)C2=NC(=CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



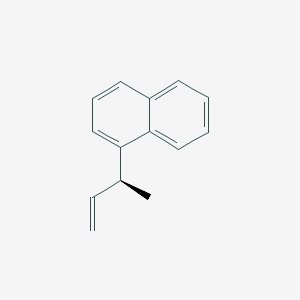
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
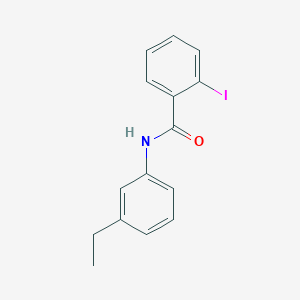
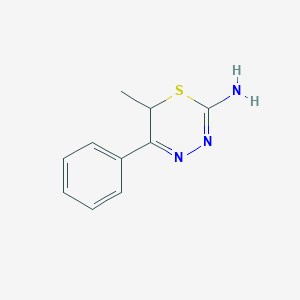
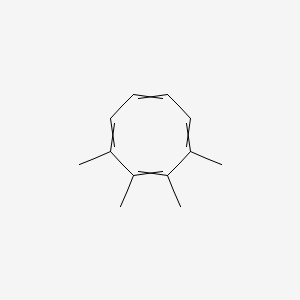
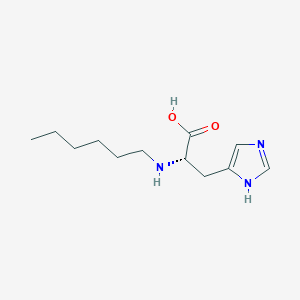
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
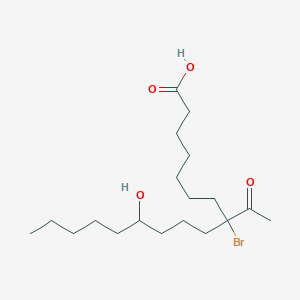
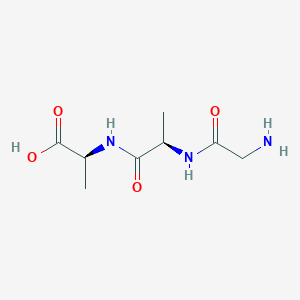
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)
